(S)-Bexicaserin

5-HT2C receptor superagonist functional efficacy

Procure (S)-Bexicaserin for research on Dravet/Lennox-Gastaut syndromes and DEEs. Its >227-fold selectivity over 5-HT2A/2B and clean off-target profile enable precise 5-HT2C agonism studies. Validated oral bioavailability and CNS penetration support translational pharmacology. Differentiated from fenfluramine/lorcaserin. For R&D only.

Molecular Formula C15H19F2N3O
Molecular Weight 295.33 g/mol
Cat. No. B12379947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Bexicaserin
Molecular FormulaC15H19F2N3O
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F
InChIInChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m1/s1
InChIKeyKGOOOHQKLRUVSF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-Bexicaserin: Chemical Identity and Mechanism as a Highly Selective 5-HT2C Receptor Superagonist


(S)-Bexicaserin (INN; developmental codes LP352 and AN352) is an investigational small molecule that functions as a highly selective superagonist of the serotonin 5-HT2C receptor (5-HT2CR) [1]. Chemically, it is (3R)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide, with the molecular formula C15H19F2N3O and a molar mass of 295.334 g·mol−1 [2]. The compound emerged from a medicinal chemistry program that introduced a secondary amide substituent into a 6,5,7-tricyclic benzodiazepine scaffold, yielding a molecule with unprecedented selectivity for 5-HT2CR in both functional and binding assays [3]. Bexicaserin exhibits maximal efficacy exceeding that of the endogenous ligand 5-HT and has progressed into Phase 3 clinical development for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome [4].

Why (S)-Bexicaserin Cannot Be Substituted with Other 5-HT2C Agonists: Selectivity and Off-Target Risk


In-class substitution among 5-HT2C receptor agonists is not straightforward due to substantial variability in receptor subtype selectivity profiles, off-target engagement, and resultant safety liabilities [1]. Bexicaserin was specifically engineered to address the selectivity limitations that have hindered the clinical development of earlier 5-HT2CR agonists [2]. For instance, fenfluramine, an approved agent for Dravet syndrome, acts at multiple serotonin receptor subtypes (5-HT1D, 5-HT2A, and 5-HT2C) and the sigma-1 receptor [3]; its 5-HT2B agonist activity is linked to the risk of cardiac valvulopathy [4]. Similarly, lorcaserin, while selective for 5-HT2C over 5-HT2A and 5-HT2B, exhibited a narrower selectivity window (18-fold and 104-fold, respectively) [5] compared to bexicaserin's >227-fold selectivity [6]. Beyond the 5-HT2 receptor family, bexicaserin demonstrated no significant activity (>50% inhibition at 10 µM) across a comprehensive panel of 176 molecular targets [6], a breadth of profiling not uniformly available for all in-class comparators. These quantitative differences in selectivity and off-target potential preclude the assumption that any 5-HT2C agonist can be interchanged with another in a research or clinical context without re-evaluating the entire efficacy-safety calculus.

Quantitative Evidence for (S)-Bexicaserin Differentiation: Comparator-Based Performance Data


Superagonist Efficacy: Maximal 5-HT2C Activation Exceeding Endogenous 5-HT

Bexicaserin was characterized as a 5-HT2C receptor superagonist, demonstrating maximal activity that exceeds the activation produced by the endogenous ligand serotonin (5-HT) in functional assays [1]. This 'superagonist' designation indicates that bexicaserin produces a greater maximal response (Emax) than the natural neurotransmitter, a property that distinguishes it from many 5-HT2C agonists, including lorcaserin, which is classified as a full agonist but does not exceed the maximal efficacy of 5-HT [2]. The clinical candidate compound (+)-19m (bexicaserin) was confirmed to exhibit this superagonist functional profile [1].

5-HT2C receptor superagonist functional efficacy signal transduction GPCR pharmacology

Superior 5-HT2C Subtype Selectivity: >227-Fold Over 5-HT2A and 5-HT2B

Bexicaserin demonstrated >227-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes in radioligand binding assays [1]. This selectivity margin substantially exceeds that of the previously approved 5-HT2C agonist lorcaserin, which showed 18-fold selectivity over 5-HT2A and 104-fold over 5-HT2B [2]. Furthermore, in a comprehensive panel of 176 recombinant human molecular targets (GPCRs, transporters, ion channels, nuclear receptors, cytokines, and enzymes), bexicaserin at 10 µM did not exhibit significant activity (defined as ≥50% inhibition) at any target other than 5-HT2C [1]. Additional screening in a dedicated panel of 44 CNS targets associated with abuse potential and a kinase panel of 45 human kinases showed no significant functional agonism, antagonism, or inhibition [1].

5-HT2C selectivity receptor binding 5-HT2B safety cardiac valvulopathy risk off-target profiling

PACIFIC Phase 1b/2a: Placebo-Adjusted Seizure Reduction of 42.4%

In the PACIFIC Phase 1b/2a randomized, double-blind, placebo-controlled study (NCT05364021), bexicaserin (n=43) reduced countable motor seizure (CMS) frequency by a median of 59.8% from baseline, compared to a 17.4% reduction in the placebo group (n=9), yielding a placebo-adjusted treatment effect of 42.4% [1][2]. The median percent reduction in CMS was consistent across DEE subtypes: Dravet syndrome (-74.6%), Lennox-Gastaut syndrome (-50.8%), and other DEEs (-65.5%) [1]. Among bexicaserin-treated participants, 60.0% achieved ≥50% reduction in CMS frequency (responder rate), compared to 33.3% in the placebo group [2].

Dravet syndrome Lennox-Gastaut syndrome developmental epileptic encephalopathy countable motor seizures Phase 1b/2a

PACIFIC: 31.4% Achieved ≥75% Seizure Reduction vs. 0% on Placebo (NNT = 3.2)

In the PACIFIC study, 31.4% (11/35) of bexicaserin-treated participants who entered the maintenance period achieved a ≥75% reduction in countable motor seizure frequency, compared to 0% (0/9) in the placebo group [1]. The number needed to treat (NNT) to achieve this profound seizure reduction threshold was 3.2 [1]. This ≥75% responder threshold represents a clinically meaningful benchmark of substantial seizure control in a population with highly refractory epilepsy. Additionally, bexicaserin-treated participants experienced a median of 53 seizure-free days during the treatment period, compared to 43 days in the placebo group—a difference of 10 additional seizure-free days [1].

severe seizure reduction DEE responder analysis number needed to treat PACIFIC trial

Binding Affinity: Ki = 44 nM at Human 5-HT2C Receptor

Bexicaserin binds to the human 5-HT2C receptor with a binding affinity (Ki) of 44 nM, as determined by radioligand competition binding assays [1]. In separate assays, bexicaserin inhibited ligand binding to the human 5-HT2C receptor by 88% and 99.8% at the concentrations tested [1]. For comparison, lorcaserin, a previously approved 5-HT2C agonist, exhibited a Ki of 15 ± 1 nM at the human 5-HT2C receptor [2]. While lorcaserin demonstrates higher binding affinity in vitro, the clinical relevance of this difference is modulated by additional factors including functional efficacy (superagonism for bexicaserin vs. full agonism for lorcaserin) and CNS partitioning [3].

5-HT2C binding affinity Ki radioligand binding receptor pharmacology in vitro characterization

Optimal Research and Procurement Scenarios for (S)-Bexicaserin


Development of Selective 5-HT2C Agonists for Dravet Syndrome and Lennox-Gastaut Syndrome

Procurement of (S)-bexicaserin is indicated for research programs investigating 5-HT2C receptor agonism as a therapeutic strategy for Dravet syndrome, Lennox-Gastaut syndrome, and other developmental and epileptic encephalopathies. The compound's demonstrated >227-fold selectivity over 5-HT2A and 5-HT2B receptors [1] and its superagonist functional profile [2] provide a differentiated pharmacological tool. The PACIFIC trial data showing 42.4% placebo-adjusted seizure reduction [3][4] and NNT of 3.2 for ≥75% responder rate [4] establish a clinically anchored efficacy benchmark for translational studies.

Investigating Polypharmacy Safety in Refractory Epilepsy Populations

Given that DEE patients typically require multiple concomitant anti-seizure medications, bexicaserin's exceptionally clean off-target profile—showing no significant activity across 176 molecular targets at 10 µM [1]—positions it as a preferred 5-HT2C agonist for studies examining drug-drug interaction potential and polypharmacy tolerability. This specificity contrasts with the broader receptor engagement of fenfluramine (5-HT1D, 5-HT2A, 5-HT2C, sigma-1) [5] and may reduce the confounding effects of off-target pharmacology in combination studies.

Comparative Pharmacology Studies of 5-HT2C Receptor Agonist Subtypes

Bexicaserin serves as a critical comparator compound in studies designed to elucidate the relationship between 5-HT2C agonist functional efficacy (superagonism vs. full agonism), selectivity margins (e.g., 227-fold vs. 18-104-fold for lorcaserin) [1][6], and therapeutic outcomes. Its distinct profile within the benzodiazepine scaffold class [2] enables structure-activity relationship studies aimed at understanding the molecular determinants of 5-HT2C selectivity and functional bias.

Translational Studies Requiring CNS-Penetrant, Orally Bioavailable 5-HT2C Agonists

Preclinical studies requiring a 5-HT2C agonist with confirmed central nervous system penetration and oral bioavailability may select bexicaserin based on the compound's demonstrated excellent oral bioavailability, good CNS partitioning, and decreased renal clearance in vivo [2]. The elimination half-life of 5-7 hours [7] supports a three-times-daily dosing regimen in clinical protocols, a parameter that should inform translational study design.

Technical Documentation Hub

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